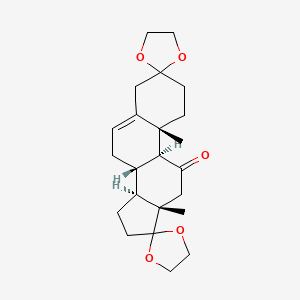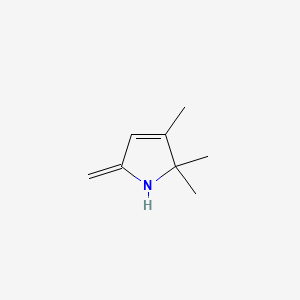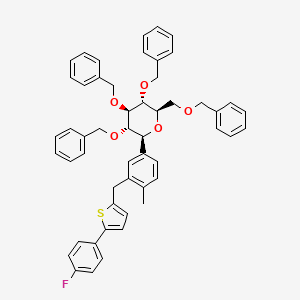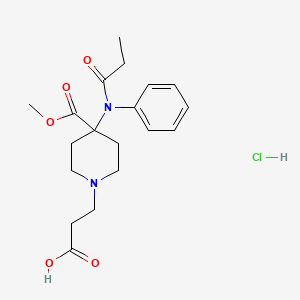
5-(hydroxyamino)-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(hydroxyamino)-1H-pyrimidine-2,4-dione is a heterocyclic compound that contains a pyrimidine ring with hydroxyamino and keto functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxyamino)-1H-pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of a suitable pyrimidine precursor with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the hydroxyamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(hydroxyamino)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: The hydroxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso, nitro, amino, and substituted derivatives of this compound.
Applications De Recherche Scientifique
5-(hydroxyamino)-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(hydroxyamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-1H-pyrimidine-2,4-dione: Similar structure but with an amino group instead of a hydroxyamino group.
5-nitro-1H-pyrimidine-2,4-dione: Contains a nitro group instead of a hydroxyamino group.
5-hydroxy-1H-pyrimidine-2,4-dione: Contains a hydroxy group instead of a hydroxyamino group.
Uniqueness
5-(hydroxyamino)-1H-pyrimidine-2,4-dione is unique due to the presence of both hydroxyamino and keto functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H5N3O3 |
|---|---|
Poids moléculaire |
143.10 g/mol |
Nom IUPAC |
5-(hydroxyamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H5N3O3/c8-3-2(7-10)1-5-4(9)6-3/h1,7,10H,(H2,5,6,8,9) |
Clé InChI |
CEBGJTLQDIOCOR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)


![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
